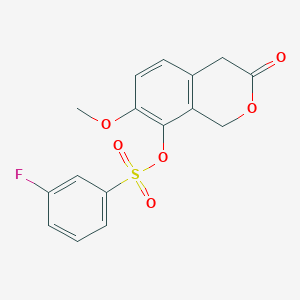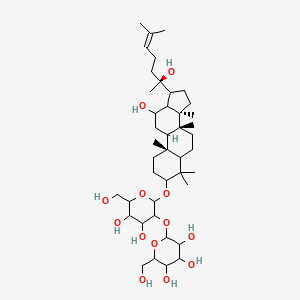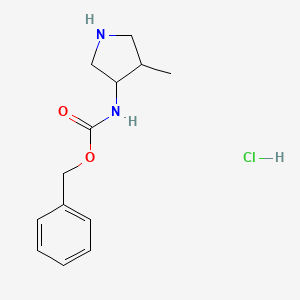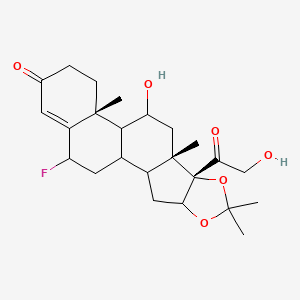
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixt. with cesium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixed with cesium fluoride, is a compound used primarily in the field of organic chemistry. This compound is known for its role in deoxyfluorination reactions, which are essential for the synthesis of fluorinated organic molecules. Fluorinated compounds are highly valuable in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes several types of chemical reactions, including:
Deoxyfluorination: This reaction involves the replacement of hydroxyl groups with fluorine atoms, which is crucial for the synthesis of fluorinated compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, which acts as a fluoride source in deoxyfluorination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Major Products
The major products formed from these reactions are fluorinated organic molecules, which have significant applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is widely used in scientific research due to its role in deoxyfluorination reactions. Some of its applications include:
Chemistry: Used in the synthesis of fluorinated organic compounds, which are important in the development of new materials and catalysts.
Biology: Employed in the labeling of biomolecules with fluorine-18 for positron emission tomography (PET) imaging, which is a powerful tool for studying biological processes in vivo.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and specialty materials that benefit from the unique properties of fluorinated compounds
Mécanisme D'action
The mechanism by which 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects involves the activation of the imidazolium ring, which facilitates the transfer of the fluoride ion from cesium fluoride to the target molecule. This process is mediated by the formation of a reactive intermediate, which undergoes nucleophilic substitution to yield the fluorinated product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride include:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2-Chloro-1,3-dimethylimidazolium chloride
Uniqueness
What sets 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride apart from similar compounds is its high efficiency in deoxyfluorination reactions and its ability to incorporate fluorine-18 into biomolecules for PET imaging. This makes it a valuable tool in both synthetic chemistry and biomedical research .
Propriétés
Formule moléculaire |
C27H36Cl2CsFN2 |
|---|---|
Poids moléculaire |
611.4 g/mol |
Nom IUPAC |
cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride |
InChI |
InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 |
Clé InChI |
AHNDOFVAHQKSBA-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)
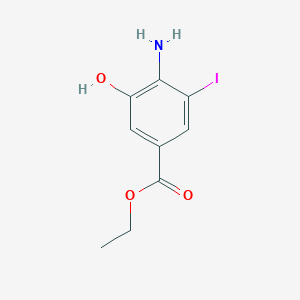
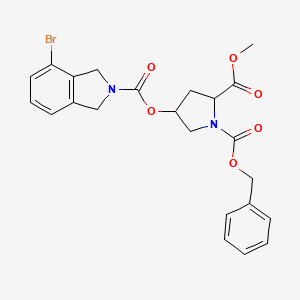
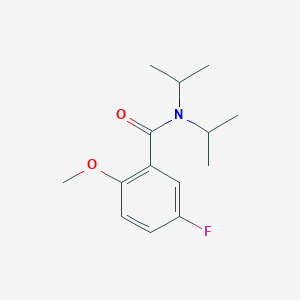
![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
